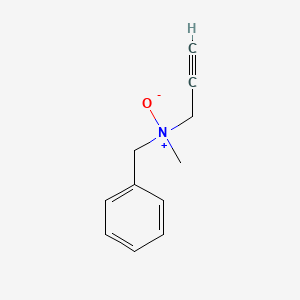
N-benzyl-N-methylprop-2-yn-1-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methylprop-2-yn-1-amine oxide is a derivative of pargyline, a monoamine oxidase inhibitor. Pargyline is known for its antihypertensive properties and its ability to inhibit the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This compound is formed through the oxidation of pargyline and has been studied for its various chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylprop-2-yn-1-amine oxide can be synthesized through the peroxidative N-oxidation of pargyline. This involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol and may be catalyzed by transition metal complexes to enhance the yield and selectivity of the N-oxide product .
Industrial Production Methods
While specific industrial production methods for pargyline N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may be optimized for higher yields and purity through continuous flow reactors and advanced catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the N-oxide under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methylprop-2-yn-1-amine oxide has been studied for its applications in various fields:
Wirkmechanismus
N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
Unlike other MAO inhibitors, it has been studied for its dual role in cardiovascular and neurological health .
Eigenschaften
CAS-Nummer |
74796-01-3 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-benzyl-N-methylprop-2-yn-1-amine oxide |
InChI |
InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
InChI-Schlüssel |
NZCJCBZLNHDNCR-UHFFFAOYSA-N |
SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Kanonische SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Synonyme |
pargyline N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















